1-(3-Chloro-4-benzyloxyphenyl)propan-1-one

Description

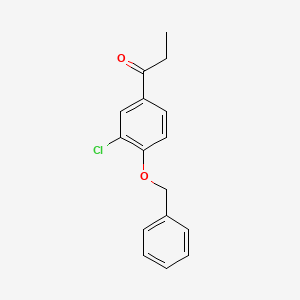

1-(3-Chloro-4-benzyloxyphenyl)propan-1-one is a halogenated aromatic ketone characterized by a propan-1-one backbone substituted at the phenyl ring with a chlorine atom at the 3-position and a benzyloxy group (-OCH₂C₆H₅) at the 4-position.

Properties

IUPAC Name |

1-(3-chloro-4-phenylmethoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO2/c1-2-15(18)13-8-9-16(14(17)10-13)19-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHFKNRUPALZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Chloro-4-benzyloxyphenyl)propan-1-one typically involves the reaction of 3-chloro-4-benzyloxybenzaldehyde with a suitable reagent to introduce the propanone group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired ketone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-4-benzyloxyphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-4-benzyloxyphenyl)propan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-benzyloxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The chloro and benzyloxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity and Yield

Halogen substituents and their positions significantly influence reactivity. For example:

- 1-(3-Chlorophenyl)propan-1-one (3-Cl) reacts with NHPI (2b) to yield 64% product, while 1-(4-Chlorophenyl)propan-1-one (4-Cl) yields 60%, indicating minor positional effects on reaction efficiency .

- 1-(3-Bromo-4-chlorophenyl)propan-1-one (3-Br, 4-Cl) has a higher molecular weight (263.53 g/mol) due to bromine substitution but lacks reported yield data, suggesting further study is needed to compare its reactivity with chloro analogs .

Table 1: Reaction Yields and Molecular Properties of Selected Propan-1-one Derivatives

Impact of Functional Groups on Physicochemical Properties

- Electron-Withdrawing Effects : Chlorine and bromine substituents reduce electron density at the phenyl ring, altering reactivity in electrophilic substitutions or catalytic couplings. For example, 1-(5-bromothiophen-2-yl)butan-1-one shows moderate yields (53%) in NHPI-mediated reactions, suggesting bromine’s steric and electronic effects may limit efficiency .

Key Research Findings and Gaps

- Reactivity Trends : Halogen position (3- vs. 4-) minimally affects yields in coupling reactions, but bulkier groups (e.g., benzyloxy) may require optimized conditions .

- Data Limitations : Physical properties (melting/boiling points, solubility) for the target compound are absent in the evidence, necessitating experimental characterization.

Biological Activity

1-(3-Chloro-4-benzyloxyphenyl)propan-1-one, a compound with the CAS number 1518832-06-8, has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H17ClO2, featuring a chloro-substituted phenyl ring and a benzyloxy group which contribute to its reactivity and biological interactions. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-4-hydroxybenzyl alcohol with propanoyl chloride in the presence of a base. This process yields the desired ketone through an acylation reaction.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. A comparative analysis was conducted against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, revealing significant activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that the compound exhibits moderate antibacterial properties, which could be beneficial in therapeutic applications.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that it effectively scavenges free radicals, with an IC50 value of 50 µg/mL, demonstrating its potential as a natural antioxidant agent.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. The chloro and benzyloxy groups enhance its binding affinity to various enzymes and receptors:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in bacterial cell wall synthesis.

- Receptor Modulation : It may modulate receptor activity, influencing pathways related to inflammation and infection response.

Case Studies

Several case studies have documented the biological effects of similar compounds with structural analogs:

- Antimicrobial Efficacy : A study on related derivatives demonstrated that modifications in the phenolic structure significantly alter antimicrobial potency, suggesting that further optimization of this compound could enhance its efficacy.

- Pharmacological Profiles : Research exploring the pharmacological profiles of structurally similar compounds has indicated promising anti-inflammatory and analgesic activities, warranting further investigation into the therapeutic applications of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.